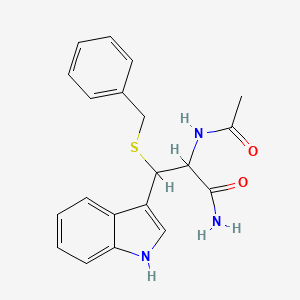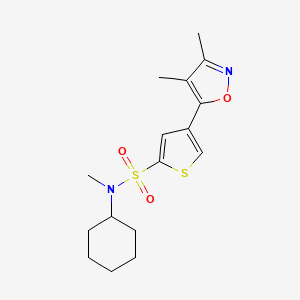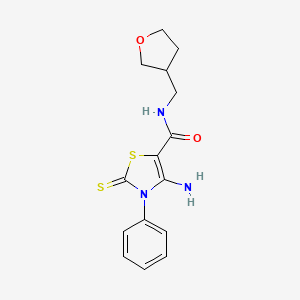
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group at the alpha position and a benzylsulfanyl group at the beta position of the tryptophanamide molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide typically involves the acetylation of tryptophan followed by the introduction of the benzylsulfanyl group. The process begins with the protection of the amino group of tryptophan using an acetyl group. This is achieved by reacting tryptophan with acetic anhydride in the presence of a base such as pyridine. The resulting Nalpha-acetyltryptophan is then subjected to a nucleophilic substitution reaction with benzylsulfanyl chloride to introduce the benzylsulfanyl group at the beta position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The acetyl and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzylsulfanyl chloride, acetic anhydride, pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected tryptophan derivatives
Substitution: Various substituted tryptophan derivatives
科学研究应用
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The benzylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide can be compared with other similar compounds, such as:
Nalpha-acetyltryptophanamide: Lacks the benzylsulfanyl group, resulting in different chemical properties and biological activities.
Nalpha-acetyl-beta-(methylsulfanyl)tryptophanamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and target specificity.
Nalpha-acetyl-beta-(ethylsulfanyl)tryptophanamide: Features an ethylsulfanyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
2-acetamido-3-benzylsulfanyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)23-18(20(21)25)19(26-12-14-7-3-2-4-8-14)16-11-22-17-10-6-5-9-15(16)17/h2-11,18-19,22H,12H2,1H3,(H2,21,25)(H,23,24) |
InChI 键 |
VMTYEVYVBMOCJS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C(C1=CNC2=CC=CC=C21)SCC3=CC=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)
![Propyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495462.png)
![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)

![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)
![(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495484.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)
![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)
![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)

